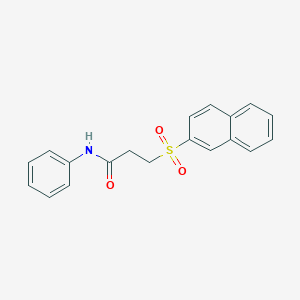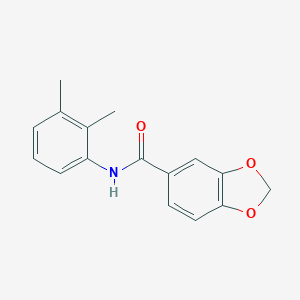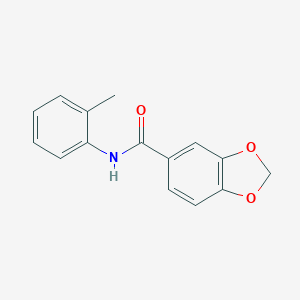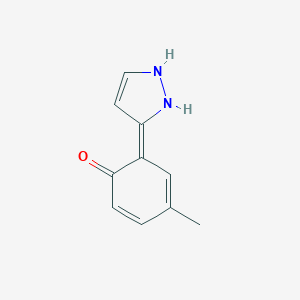![molecular formula C15H14BrNO4S B270372 Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)
Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized using a variety of methods. This compound has been found to have a wide range of applications in the field of medicinal chemistry, particularly in the development of new drugs. In
科学的研究の応用
Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. In addition, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate has also been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase (FabI), which is involved in bacterial fatty acid biosynthesis.
Biochemical and Physiological Effects:
Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate has been found to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, it has been found to modulate the expression of genes involved in cell cycle regulation and DNA damage response. In bacterial cells, Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate has been shown to inhibit fatty acid biosynthesis, leading to bacterial cell death.
実験室実験の利点と制限
One of the main advantages of using Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate in lab experiments is its potent antitumor activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool in the development of new cancer therapies. In addition, its antibacterial and anti-inflammatory activity make it a potential candidate for the treatment of bacterial infections and inflammatory diseases. However, one of the limitations of using Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
将来の方向性
There are several future directions for the study of Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate. One area of research is the development of new cancer therapies based on this compound. Further studies are needed to determine the optimal dosage and administration route for this compound in vivo. In addition, the potential use of Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate in combination with other anticancer agents should be explored. Another area of research is the development of new antibacterial agents based on this compound. Further studies are needed to determine the spectrum of activity and mechanism of action of this compound against bacterial pathogens. Finally, the potential use of Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate in the treatment of inflammatory diseases such as rheumatoid arthritis should be explored.
合成法
Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate has been synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3-bromobenzenesulfonyl chloride with 2-aminobenzoic acid ethyl ester. This reaction is carried out in the presence of a base such as triethylamine. The product is then purified using column chromatography. Other methods of synthesis include the reaction of 3-bromobenzenesulfonyl chloride with 2-aminobenzoic acid followed by esterification with ethanol.
特性
製品名 |
Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate |
|---|---|
分子式 |
C15H14BrNO4S |
分子量 |
384.2 g/mol |
IUPAC名 |
ethyl 2-[(3-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14BrNO4S/c1-2-21-15(18)13-8-3-4-9-14(13)17-22(19,20)12-7-5-6-11(16)10-12/h3-10,17H,2H2,1H3 |
InChIキー |
WPNNKBBQGATAFA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
正規SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)






![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)

![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)
